molecular formula C20H23N5O2 B2965825 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide CAS No. 1001943-41-4

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide

Cat. No.: B2965825
CAS No.: 1001943-41-4
M. Wt: 365.437
InChI Key: WMLPOUYLLVGJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide (Compound ID: F269-0500) is a heterocyclic organic compound featuring a pyrimidine-pyrazole core linked to a dimethyl-substituted benzamide moiety. Key physicochemical and structural properties include:

  • Molecular Formula: C₂₀H₂₃N₅O₂
  • Molecular Weight: 365.43 g/mol
  • LogP: 2.9354 (indicative of moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 2/6
  • Polar Surface Area (PSA): 71.489 Ų (suggesting moderate solubility in polar solvents)
  • SMILES: CCC1=C(C)N=C(NC1=O)n1c(cc(C)n1)NC(c1ccc(C)c(C)c1)=O

The 3,5-dimethylbenzamide substituent contributes to its hydrophobic character, as reflected in its logD value of 2.1772 .

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-6-16-14(5)21-20(23-19(16)27)25-17(10-13(4)24-25)22-18(26)15-8-11(2)7-12(3)9-15/h7-10H,6H2,1-5H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPOUYLLVGJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide is a member of the dihydropyrimidinone family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23N5O2C_{20}H_{23}N_5O_2 with a molecular weight of 365.43 g/mol. The structure includes a dihydropyrimidinone core linked to a pyrazole and a dimethylbenzamide moiety. Key physicochemical properties include:

PropertyValue
Molecular Weight365.43 g/mol
LogP2.9354
LogD2.1772
Polar Surface Area71.489 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Research indicates that this compound exhibits significant activity as a Neurokinin-3 (NK3) receptor antagonist . NK3 receptors are involved in various physiological processes, including pain modulation and neurogenic inflammation. In vitro studies have shown that certain derivatives of dihydropyrimidinones can inhibit NK3 receptor binding effectively, with some compounds achieving over 50% inhibition at low concentrations (10 µM) .

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, the minimal inhibitory concentration (MIC) values were determined for several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain ethylated derivatives showed enhanced antibacterial activity .

Case Studies

  • Study on NK3 Receptor Antagonism : A study demonstrated that specific derivatives of the compound exhibited IC50 values in the single-digit micromolar range against the NK3 receptor, indicating potent antagonistic activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds revealed significant activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values suggesting effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other pyrimidine-pyrazole derivatives. A notable analogue is N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide (CAS: 1001943-61-8), which replaces the 3,5-dimethylbenzamide group with a 2-methyl-3-nitrobenzamide substituent . Additional analogues include:

  • Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS: 1078161-73-5)
  • N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 923153-24-6)

Comparative Physicochemical Analysis

The following table highlights critical differences between the target compound and its nitro-substituted analogue:

Property Target Compound 3-Nitrobenzamide Analogue
Molecular Weight 365.43 g/mol 396.4 g/mol
Substituent on Benzamide 3,5-Dimethyl 2-Methyl-3-Nitro
LogP 2.9354 Not Reported
Hydrogen Bond Acceptors 6 7 (nitro group adds 2 acceptors)
Polar Surface Area 71.489 Ų Likely >80 Ų (due to nitro group)
Key Observations:

Substituent Effects :

  • The nitro group in the analogue introduces strong electron-withdrawing effects, increasing polarity and hydrogen-bond acceptor capacity. This likely reduces logP compared to the dimethyl-substituted target compound, though exact data for the analogue is unavailable.
  • The nitro group’s presence may enhance reactivity (e.g., susceptibility to reduction) compared to the chemically inert methyl groups in the target compound.

Molecular Weight and Bioavailability: The analogue’s higher molecular weight (396.4 vs.

Solubility :

  • The target compound’s logSw (-3.1113) suggests poor aqueous solubility, typical for lipophilic molecules. The analogue’s nitro group might marginally improve solubility due to increased PSA, though this is speculative without experimental data.

Structural Insights from NMR and Crystallography

Tools like SHELX and WinGX () are critical for resolving such structural nuances in small-molecule crystallography .

Implications of Structural Differences

  • Lipophilicity and Permeability : The target compound’s lower PSA and higher logP suggest better membrane permeability than its nitro-substituted analogue, favoring absorption in drug delivery contexts.
  • Synthetic Complexity : Introducing a nitro group may complicate synthesis due to additional purification steps or stability challenges.
  • Biological Activity : While bioactivity data are absent in the evidence, the dimethylbenzamide group’s hydrophobicity could enhance target binding in hydrophobic protein pockets, whereas the nitro group might confer electrophilic reactivity or redox activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling, as seen in analogous pyrimidine-pyrazole hybrids. Key steps include:

  • Pyrimidine core formation : Condensation of ethyl acetoacetate derivatives with urea/thiourea under acidic conditions (e.g., HCl/EtOH) to form the 1,6-dihydropyrimidin-6-one scaffold .
  • Pyrazole functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling to attach the benzamide moiety.
  • Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of pyrimidine and pyrazole substituents.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for pyrazole ring closure) .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents or catalysts, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability Assays : Perform microsomal stability tests (e.g., liver microsomes) to assess if rapid metabolism explains reduced in vivo efficacy .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle formulations to improve bioavailability .
  • Control Experiments : Validate assay conditions (e.g., pH, serum protein interference) to ensure reproducibility .

Q. What strategies are recommended for studying the compound’s bioactivity against specific enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) assays to measure IC₅₀ values for kinases or oxidoreductases. Include positive controls (e.g., staurosporine for kinases) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzamide or pyrimidine groups to identify critical pharmacophores .

Q. How can stability studies inform proper storage and handling protocols for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation products via LC-MS .
  • Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) for high-purity isolation .
  • Membrane Technologies : Explore nanofiltration to remove low-molecular-weight impurities .

Q. How can researchers design experiments to resolve spectral overlaps in NMR characterization?

  • Methodological Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping proton signals (e.g., pyrazole CH₃ vs. benzamide CH₃) .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to simplify splitting patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.